molecular formula C21H17ClN4O2 B10993202 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10993202
M. Wt: 392.8 g/mol
InChI Key: ZSRJRCVTFXWMBP-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound featuring a pyridazinone core linked to a chlorophenyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of hydrazine derivatives with appropriate diketones under reflux conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using chlorobenzene derivatives and suitable bases.

    Indole Acetamide Formation: The final step involves coupling the pyridazinone intermediate with an indole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and biological activity. The specific arrangement of functional groups also contributes to its distinct reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-25-12-11-16-18(3-2-4-19(16)25)23-20(27)13-26-21(28)10-9-17(24-26)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,23,27)

InChI Key

ZSRJRCVTFXWMBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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